molecular formula C16H17BrO B8417842 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene

Cat. No.: B8417842
M. Wt: 305.21 g/mol
InChI Key: UXIJUFZZFMWTAI-UHFFFAOYSA-N
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Description

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C16H17BrO. It is a derivative of benzene, featuring a bromine atom, an ethyl group, a methyl group, and a benzyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the benzyloxy group. One common method is the bromination of 2-ethyl-6-methylphenol, followed by the reaction with benzyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like acetone or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the corresponding ethyl-methyl-benzene derivatives.

Scientific Research Applications

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

5-bromo-1-ethyl-3-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C16H17BrO/c1-3-14-10-15(17)9-12(2)16(14)18-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

UXIJUFZZFMWTAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 26 g of 4-bromo-2-ethyl-6-methylphenol, 24.8 g of benzyl bromide and 200 ml of N,N-dimethylformamide was added 21.7 g of potassium carbonate, while stirring at room temperature. After stirring at room temperature for 24 hours, the reaction mixture was poured into ice water, and extracted twice with 500 ml of diethyl ether. The diethyl ether layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated to give a crude product. The crude product was subjected to silica gel chromatography, which afforded 35.6 g of 4-bromo-2-ethyl-6-methyl-1-benzyloxybenzene (97% yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Quantity
21.7 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 39.8 g (185 mmol) 4-bromo-2-ethyl-6-methyl-phenol, 63.9 g (0.46 mmol) K2CO3 and 22.0 mL (185 mmol) benzylbromide in 450 mL acetonitrile was refluxed for 3 h, cooled to RT and evaporated down i.vac. The residue was combined with EtOAc, the organic phase was washed with water and saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac.
Quantity
39.8 g
Type
reactant
Reaction Step One
Name
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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